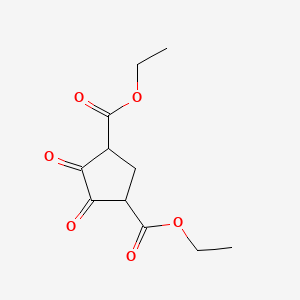
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with diethyl oxalate . The reaction typically yields the desired compound with a yield of approximately 70% .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
科学的研究の応用
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
4,5-Dioxo-cyclopentane-1,3-dicarboxylic acid dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Cyclopentane-1,3-dicarboxylic acid: Lacks the dioxo groups and ester functionalities.
特性
CAS番号 |
10088-87-6 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC名 |
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
PTZPVYPRNQVKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
正規SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
Key on ui other cas no. |
10088-87-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















